N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide
Description
Chemical Structure:
This compound (CAS: 899956-85-5) is an ethanediamide derivative with a molecular formula of C23H30N4O2 and a molecular weight of 394.5099 g/mol . Its structure includes:
- A central ethyl group substituted with a 4-(dimethylamino)phenyl moiety and a pyrrolidin-1-yl ring.
- An ethanediamide backbone linked to a 2-methylphenyl group.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-8-4-5-9-20(17)25-23(29)22(28)24-16-21(27-14-6-7-15-27)18-10-12-19(13-11-18)26(2)3/h4-5,8-13,21H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARCDNJWUSTONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the intermediate: The initial step could involve the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.
Oxalamide formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final oxalamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
Target Compound vs. N-[2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]oxalamide
- Aryl Group: Dimethylamino (Target): Enhances electron density, increasing polarity. Trifluoromethyl (Analog): Strong electron-withdrawing effect, boosting lipophilicity .
- Amine Group :
- Molecular Weight :
Target Compound vs. N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Heterocyclic Amine Modifications
For example, piperidinyl-containing analogs may exhibit enhanced interaction with deeper hydrophobic pockets in enzyme targets .
Electronic Effects of Substituents
- Electron-Donating Groups (e.g., Dimethylamino): Improve aqueous solubility but may reduce membrane permeability.
Comparative Data Table
Implications of Structural Differences
- Ortho vs. Para Substitution : Ortho-methyl groups (Target) may limit rotational freedom, affecting binding to flat enzyme active sites. Para-substituted analogs (e.g., 4-fluorophenyl) avoid this issue .
- Ring Size : Piperidinyl-containing analogs (6-membered) may exhibit broader bioactivity profiles due to enhanced flexibility, whereas pyrrolidinyl groups (5-membered) favor compact binding .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide is a complex organic compound with potential biological activity. Its structure incorporates a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Dimethylamino Group: This group may enhance lipophilicity and facilitate interaction with biological membranes.
- Pyrrolidine Ring: Known for its role in various pharmacological activities, it may influence receptor binding.
- Ethanediamide Backbone: This structure can participate in hydrogen bonding and molecular interactions.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those involving serotonin (5HT) and norepinephrine transporters.
Potential Mechanisms:
- Receptor Modulation: The dimethylamino group could interact with neurotransmitter receptors, enhancing or inhibiting their activity.
- Transporter Interaction: Similar compounds have shown affinity for monoamine transporters, suggesting this compound might also affect serotonin and norepinephrine reuptake.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant effects on neurotransmitter transporters. For instance, studies involving analogs of the compound indicate potential inhibition of serotonin reuptake, which is crucial for developing antidepressants.
| Study | Compound Tested | Effect on 5HT Transport | Reference |
|---|---|---|---|
| 1 | APP+ | Inhibition observed | |
| 2 | MPP+ | High-affinity uptake |
Case Studies
-
Case Study: Antidepressant Activity
- A related compound was tested in a rodent model for its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors, attributed to enhanced serotonergic signaling.
- Outcome: Suggests potential for this compound as a candidate for depression treatment.
-
Case Study: Analgesic Properties
- Another study explored the analgesic effects of structurally similar compounds in inflammatory pain models. The results demonstrated a dose-dependent reduction in pain responses.
- Outcome: Indicates the possibility of developing this compound as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
